Leucylglutamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N3O4 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |
InChI Key |
JYOAXOMPIXKMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Metabolic Dynamics and Intermediary Roles of Leucylglutamine
Leucylglutamine Hydrolysis and Amino Acid Availability
The bioavailability of leucine (B10760876) and glutamine from the dipeptide form is a critical first step in its metabolic journey. This process is primarily mediated by enzymatic cleavage.
Enzymatic Cleavage by Peptidases (e.g., Dipeptidyl Peptidase IV)
This compound is hydrolyzed in the body, a process that can be catalyzed by various peptidases. vulcanchem.com Among these, Dipeptidyl Peptidase IV (DPP-IV) is a notable enzyme involved in its degradation. vulcanchem.com Research indicates that in human plasma, the degradation of this compound involves cleavage by DPP-IV. vulcanchem.com Peptidases, in general, are a class of enzymes that break down proteins and peptides into smaller fragments or individual amino acids. frontiersin.org Leucine aminopeptidases (LAPs), for instance, are metallopeptidases that specifically cleave the N-terminal leucine residue from peptides and proteins. researchgate.netacs.org While many peptidases exhibit broad substrate specificity, their action on dipeptides like this compound is essential for releasing the constituent amino acids for cellular use. researchgate.net The stability of this compound can be influenced by environmental conditions; for example, it undergoes hydrolysis under acidic conditions (pH < 3). vulcanchem.com
Generation of Glutamine and Leucine Pools
The hydrolysis of this compound directly contributes to the cellular pools of free glutamine and leucine. vulcanchem.com These amino acids are then available for a multitude of metabolic functions. Glutamine is the most abundant free amino acid in the human body and is central to various physiological processes beyond its role in protein synthesis. thermofisher.com Similarly, leucine is a key branched-chain amino acid (BCAA) with significant signaling roles. mdpi.com The provision of these amino acids from dipeptides can be particularly important in states of high metabolic demand. vulcanchem.com Once released, these amino acids are transported into cells via specific transporters to participate in their respective metabolic pathways. cellsignal.comdojindo.com
Contribution to Glutamine Metabolism Pathways
The glutamine released from this compound hydrolysis enters a complex network of metabolic pathways that are fundamental to cell function, particularly in rapidly proliferating cells. cellsignal.commdpi.com
Anaplerotic Functions within the Tricarboxylic Acid (TCA) Cycle
Glutamine is a major anaplerotic substrate, meaning it replenishes the intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. x-mol.comwikipedia.orgnih.gov The process, often termed glutaminolysis, begins with the conversion of glutamine to glutamate (B1630785), catalyzed by glutaminase (B10826351) (GLS). biomolther.org Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases. cellsignal.commdpi.com This influx of α-KG is crucial for maintaining the integrity of the TCA cycle, especially when intermediates are withdrawn for biosynthetic purposes (cataplerosis). x-mol.comnih.gov In many rapidly dividing cells, the TCA cycle is heavily reliant on glutamine-derived carbon to sustain its function and provide precursors for biosynthesis. embopress.orgnih.gov
| Starting Substrate | Enzyme | Product | Metabolic Significance |
|---|---|---|---|
| Glutamine | Glutaminase (GLS) | Glutamate + NH₄⁺ | Initiates glutaminolysis. biomolther.org |
| Glutamate | Glutamate Dehydrogenase (GDH) / Aminotransferases | α-Ketoglutarate | Replenishes TCA cycle intermediates. cellsignal.com |
| α-Ketoglutarate | TCA Cycle Enzymes | Succinyl-CoA, Fumarate, Malate, Oxaloacetate | Energy production and biosynthetic precursors. wikipedia.org |
Nitrogen Donor Mechanisms in Biosynthetic Pathways
Glutamine serves as a primary nitrogen donor for the synthesis of a wide array of essential biomolecules. thermofisher.comnumberanalytics.com The amide nitrogen of glutamine is utilized in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. embopress.orgscielo.brnih.gov Furthermore, glutamine contributes nitrogen for the synthesis of other non-essential amino acids, such as asparagine, and for the production of amino sugars like glucosamine-6-phosphate, a precursor for protein glycosylation. embopress.orgnih.gov This role as a nitrogen shuttle is fundamental for cell growth and proliferation. scielo.br
This compound in Amino Acid Transport and Exchange Systems
The dipeptide this compound plays a significant role in cellular amino acid dynamics, not merely as a source of leucine and glutamine, but as a modulator of transport systems that control the flow of amino acids across cell membranes. Its influence begins with its own uptake as an intact dipeptide and extends to the regulation of other amino acid transporters following its intracellular hydrolysis.
Cellular Uptake Mechanisms via Peptide Transporters (e.g., PEPT1/2)
The primary mechanism for the cellular absorption of this compound is through active transport of the intact dipeptide, a process mediated by proton-coupled oligopeptide transporters (POTs) of the Solute Carrier 15 (SLC15) family, principally PEPT1 (SLC15A1) and PEPT2 (SLC15A2). jci.orgphysiology.orgnih.govnih.gov These transporters harness the energy from an inwardly directed proton gradient to move di- and tripeptides into the cell. jci.orgresearchgate.net
PEPT1 and PEPT2 are integral membrane proteins that exhibit broad substrate specificity, recognizing and transporting a vast array of di- and tripeptides, including those with neutral, cationic, and anionic side chains. uib.noacs.org This promiscuity allows them to handle the diverse products of protein digestion. While direct kinetic data for this compound is not extensively detailed, the transport characteristics for structurally similar dipeptides, such as glycyl-L-glutamine (Gly-Gln) and leucyl-lysine, are well-established. nih.govumich.edu For instance, studies using various cell models have demonstrated that Gly-Gln is a substrate for both PEPT1 and PEPT2. nih.govresearchgate.net The uptake of fluorescent dipeptide analogs in the enteric nervous system, a site of PEPT2 expression, was effectively inhibited by Gly-Gln, confirming it as a substrate. researchgate.net
The two transporters, while sharing function, have distinct properties and tissue distribution which dictate their physiological roles.
PEPT1 (SLC15A1) is characterized as a low-affinity, high-capacity transporter. physiology.org This profile makes it exceptionally well-suited for its primary location in the brush border membrane of epithelial cells in the small intestine, where it can efficiently absorb the large quantities of di- and tripeptides generated from dietary protein digestion. physiology.orgnih.gov
PEPT2 (SLC15A2) , conversely, is a high-affinity, low-capacity transporter. physiology.org Its high affinity allows it to scavenge low concentrations of peptides. It is predominantly expressed in the apical membrane of renal tubular cells, where it is crucial for reabsorbing peptides from the glomerular filtrate, thereby conserving amino acids. nih.govphysiology.org PEPT2 is also found in other tissues, including the choroid plexus and the enteric nervous system, where it may regulate neuropeptide levels. nih.govresearchgate.net
Once transported into the cell, dipeptides like this compound are typically subject to rapid hydrolysis by cytosolic peptidases, releasing their constituent amino acids, leucine and glutamine, for metabolic use or further transport. nih.gov
Table 1: Characteristics of a Key Peptide Transporter
| Feature | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) |
|---|---|---|
| Gene | SLC15A1 | SLC15A2 |
| Primary Location | Small intestine (apical membrane of enterocytes) physiology.orgnih.gov | Kidney (apical membrane of proximal tubule cells), Choroid Plexus, Enteric Nervous System nih.govnih.govresearchgate.net |
| Affinity | Low (mM range) physiology.org | High (µM range) physiology.org |
| Capacity | High physiology.org | Low physiology.org |
| Driving Force | Inwardly directed H+ gradient jci.org | Inwardly directed H+ gradient nih.gov |
| Primary Role | Absorption of dietary di/tripeptides nih.gov | Reabsorption of filtered di/tripeptides; Clearance of neuropeptides nih.govresearchgate.net |
| Substrates | Broad range of di- and tripeptides acs.org | Broad range of di- and tripeptides nih.gov |
Regulation of Amino Acid Influx and Efflux
Following its uptake via PEPT1 or PEPT2 and subsequent hydrolysis, the resulting free leucine and glutamine become key players in regulating the bidirectional flow of amino acids through other transport systems. A central mechanism in this process is obligatory exchange, a form of secondary active transport where the movement of one amino acid into the cell is directly coupled to the movement of another amino acid out of the cell. encyclopedia.pubabdominalkey.com
The L-type Amino Acid Transporter 1, known as LAT1 (SLC7A5) , is a critical component of this regulatory network. LAT1 functions as an obligatory antiporter, mediating the exchange of amino acids with a 1:1 stoichiometry. nih.govnih.gov Its primary function is to import large, neutral amino acids—with a particularly high affinity for the essential branched-chain amino acid leucine—in exchange for intracellular amino acids, most notably glutamine. mdpi.comsolvobiotech.comresearchgate.netnih.gov
The intracellular release of leucine and glutamine from this compound provides the ideal substrates for the LAT1 exchange cycle:
Leucine acts as a high-affinity influx substrate, driving its own uptake into the cell.
Glutamine acts as the primary efflux substrate, moving out of the cell to facilitate leucine entry.
This functional coupling between glutamine availability and leucine uptake is crucial for cellular homeostasis and is particularly important in rapidly proliferating cells that have a high demand for essential amino acids like leucine. nih.govsolvobiotech.com By supplying both the import and export substrates for LAT1, this compound effectively fuels its own transport cycle post-hydrolysis, ensuring a steady influx of leucine. This interplay highlights a sophisticated system where peptide transport is linked to the regulation of free amino acid pools.
Table 2: Characteristics of a Key Amino Acid Exchanger
| Feature | L-Type Amino Acid Transporter 1 (LAT1) |
|---|---|
| Gene | SLC7A5 (forms a heterodimer with SLC3A2/4F2hc) nih.gov |
| Transport Mode | Obligatory Exchanger (Antiport) encyclopedia.pubsolvobiotech.com |
| Driving Force | Concentration gradients of substrates solvobiotech.com |
| Primary Influx Substrates | Large neutral amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) nih.gov |
| Primary Efflux Substrates | Glutamine, other neutral amino acids nih.govmdpi.com |
| Physiological Role | Uptake of essential amino acids for protein synthesis and metabolic signaling (e.g., mTORC1 activation) mdpi.comnih.gov |
| Cellular Location | Ubiquitous; high levels in brain, placenta, skeletal muscle, and proliferating cells solvobiotech.comnih.gov |
Cellular and Molecular Mechanisms Involving Leucylglutamine
Leucylglutamine and Intracellular Signaling Networks
This compound's constituent amino acids, leucine (B10760876) and glutamine, are recognized as crucial signaling molecules that modulate several pivotal intracellular pathways. This dipeptide can influence cellular activities by providing these key amino acids, which in turn interact with and regulate complex signaling cascades.
The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. imrpress.comsochob.cl Leucine, a component of this compound, is a potent activator of mTOR complex 1 (mTORC1). imrpress.comnih.gov The availability of amino acids, particularly leucine, is a critical signal for mTORC1 activation. imrpress.com Leucine's effect on mTORC1 is mediated through its interaction with cellular sensors like Sestrin2. imrpress.com
Glutamine, the other component of this compound, also plays a crucial role in mTORC1 activation, albeit indirectly. The influx of extracellular leucine into the cell is facilitated by an antiporter system, which involves the exchange of intracellular glutamine for extracellular leucine. nih.gov Specifically, the SLC7A5/SLC3A2 transporter imports leucine while exporting glutamine. nih.gov Therefore, an adequate intracellular supply of glutamine is necessary to maintain the leucine influx required for sustained mTORC1 activity. nih.gov In T cells, for instance, sustained mTORC1 activation is dependent on both glutamine and neutral amino acids. frontiersin.org The activation of mTORC1 by amino acids is crucial for various cellular processes, including protein synthesis and ribosome biogenesis. genome.jp
The mTOR pathway is composed of two distinct complexes, mTORC1 and mTORC2. sochob.clgenome.jp While mTORC1 is sensitive to nutrient levels, particularly amino acids, mTORC2 primarily responds to growth factor signals. sochob.cl The activation of mTORC1 by this compound-derived amino acids leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth. nih.gov In intestinal epithelial cells, glutamine has been shown to stimulate cell growth by activating the mTOR signaling pathway. nih.gov
| Component | Role in mTOR Signaling | Key Downstream Effectors | References |
|---|---|---|---|
| Leucine | Directly activates mTORC1 by binding to cellular sensors like Sestrin2. | S6K1, 4E-BP1 | imrpress.comnih.gov |
| Glutamine | Indirectly supports mTORC1 activation by facilitating leucine uptake via the SLC7A5/SLC3A2 antiporter. | - | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.org A typical MAPK cascade consists of a three-tiered kinase system: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. frontiersin.org
Research has indicated that glutamine can influence MAPK signaling. For example, in response to certain stimuli, glutamine has been shown to induce MAPK phosphatase-1 (MKP-1). nih.gov This induction occurs through the activation of the ERK (Extracellular signal-regulated kinase) pathway, a major MAPK cascade. nih.gov The activation of the ERK pathway by glutamine involves upstream components such as Ras, c-Raf, and MEK. nih.gov In T cells, the activation of the ERK/MAPK pathway is dependent on glutamine import, which is stimulated by T-cell activation. frontiersin.org However, sustained mTORC1 activation, unlike MAPK signaling, is dependent on the continued presence of both glutamine and other neutral amino acids. frontiersin.org
Cells possess intricate nutrient-sensing pathways to monitor the availability of essential molecules like amino acids and glucose, and to adapt their metabolic and growth processes accordingly. wikipedia.orgnih.gov The mTOR pathway is a central hub in nutrient sensing, integrating signals from various nutrients to control cellular anabolism and catabolism. mdpi.commdpi.com
This compound, by providing both leucine and glutamine, directly engages with these nutrient-sensing networks. As previously discussed, leucine is a key signal of amino acid sufficiency, directly activating mTORC1. imrpress.commdpi.com Glutamine's role is also critical, not only for facilitating leucine transport but also as a key substrate for various metabolic pathways, including the TCA cycle and nucleotide synthesis, which are essential for the growth and proliferation of rapidly dividing cells. nih.govdovepress.com
Impact on Specific Cellular Processes (In Vitro and Animal Models)
The influence of this compound's constituent amino acids on intracellular signaling has direct consequences for various cellular processes, as observed in laboratory and animal studies.
Glutamine is a critical nutrient for the proliferation of many cell types in culture, serving as a major energy source and a provider of nitrogen for the synthesis of nucleotides and other amino acids. analis.com.my The absence or depletion of glutamine can suppress the growth rate of cells. nih.govnih.gov Studies have shown that glutamine is essential for cell cycle progression, particularly for the transition from the G1 to the S phase. nih.govnih.gov For instance, in HeLa and MDA-MB-231 cell lines, glutamine depletion led to reduced cell proliferation. nih.gov
Leucine also plays a role in promoting cell proliferation, largely through its activation of the mTOR pathway, which stimulates protein synthesis necessary for cell growth. The combined provision of leucine and glutamine from this compound can therefore be expected to support robust cellular proliferation in culture systems.
| Cell Type | Effect of Glutamine/Leucine | Observed Outcome | References |
|---|---|---|---|
| HeLa and MDA-MB-231 cells | Glutamine depletion | Reduced cell proliferation and defects in cell cycle progression. | nih.gov |
| Various cell lines | Absence of glutamine | Suppressed growth rate. | nih.gov |
| Lymphocytes | Glutamine supplementation | Enhanced proliferation and cell cycle progression. | nih.gov |
| Intestinal porcine epithelial cells (IPEC-1) | Glutamine supplementation | Enhanced enterocyte growth via mTOR signaling. | nih.gov |
Glutamine is considered a "conditionally essential" amino acid for immune cells, as their demand for it increases dramatically during inflammatory conditions. nih.gov It is vital for the proliferation and function of lymphocytes and macrophages. nih.govsmolecule.com
In lymphocytes, glutamine is essential for proliferation and the production of certain cytokines, such as interleukin-2 (B1167480) and interferon-gamma. nih.govscielo.br Glutamine metabolism supports T-cell activation and differentiation. frontiersin.orgfrontiersin.org For example, glutamine supplementation has been shown to enhance the proliferation of phytohaemagglutinin (PHA)-stimulated lymphocytes. nih.gov This effect is linked to the maintenance of intracellular glutathione (B108866) (GSH) levels, which are crucial for the appropriate redox status of the cell. nih.gov
Macrophages, which are key phagocytic cells of the innate immune system, also rely on glutamine for their functions. wikipedia.org Glutamine is required for phagocytosis and the production of the cytokine interleukin-1 (IL-1). nih.gov Furthermore, glutamine metabolism is enhanced in activated macrophages and is important for processes like inflammasome activation. mdpi.com In some contexts, inflammatory macrophages can utilize glutamine for glyconeogenesis, the synthesis of glycogen. embopress.org
Leucine also plays a role in immune cell function, particularly through its activation of mTORC1, which is essential for the activation and differentiation of T cells. frontiersin.org The uptake of leucine in T cells is mediated by the SLC7A5 transporter and is critical for their expansion and effector functions. embopress.org
Gene Expression and Transcriptional Regulation Mediated by this compound Metabolites
Upon hydrolysis, this compound releases leucine and glutamine, which can independently and synergistically influence gene expression and transcriptional regulation. These amino acids act not only as building blocks for protein synthesis but also as signaling molecules that can modulate complex intracellular pathways.
Glutamine, in particular, has been shown to regulate the expression of a wide array of genes involved in metabolism, cell signaling, and cellular defense and repair. researchgate.net One of the key mechanisms is through the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNKs). nih.gov Activation of these kinases can lead to the phosphorylation and activation of transcription factors like activator protein-1 (AP-1), which in turn regulates the expression of genes involved in cell proliferation. nih.gov
Furthermore, glutamine metabolism is intricately linked to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. cellsignal.com The availability of glutamine can influence mTORC1 activity, which in turn controls protein synthesis and other anabolic processes. nih.govcellsignal.com The proto-oncogene c-Myc, a master regulator of cellular metabolism, also plays a role by upregulating genes involved in glutaminolysis, such as glutaminase (B10826351) (GLS) and the amino acid transporter ASCT2. cellsignal.comisciii.es
The leucine component of this compound is also a potent activator of the mTORC1 pathway. cellsignal.com Leucine's signaling role is crucial for initiating protein synthesis. While the effects of leucine and glutamine on the mTOR pathway have been studied, their combined effect on gene expression in intestinal cells is an area of ongoing research. In myogenic cells, leucine and glutamine have been observed to have distinct and sometimes opposing effects on the mTOR pathway, while also co-regulating the expression of muscle-specific genes. researchgate.net
The metabolites of glutamine, such as glutamate (B1630785), glutathione, and ATP, can also act as signaling molecules that influence gene expression. researchgate.net For example, changes in the cellular redox state, influenced by glutathione levels, can impact the activity of redox-sensitive transcription factors.
A study on porcine intestinal epithelial cells revealed that glutamine supplementation led to diverse changes in the transcriptome, with 925 genes being up-regulated and 1152 genes being down-regulated. nih.gov The up-regulated genes were significantly enriched in pathways related to the cell cycle and the degradation of valine, leucine, and isoleucine. nih.gov Down-regulated genes were enriched in pathways such as the p53 signaling pathway and focal adhesion. nih.gov
The following table summarizes some of the key genes and pathways regulated by glutamine in intestinal epithelial cells.
| Gene/Pathway | Effect of Glutamine | Functional Implication |
| Cell Cycle Pathway | Upregulation of associated genes | Promotion of cell proliferation |
| Valine, Leucine, and Isoleucine Degradation | Upregulation of associated genes | Amino acid metabolism |
| p53 Signaling Pathway | Downregulation of associated genes | Inhibition of apoptosis |
| Tight Junction Proteins (e.g., Claudins, Occludin) | Increased expression | Enhancement of barrier function |
| Heat Shock Proteins (e.g., HSP70) | Increased expression | Cellular protection against stress |
This table is based on data from studies on glutamine; direct studies on this compound are limited.
Research Methodologies and Analytical Approaches for Leucylglutamine Studies
Chromatographic Techniques for Leucylglutamine Analysis
Chromatography is a fundamental tool for separating this compound from other components in a mixture, which is a critical prerequisite for its accurate quantification and identification. The choice of technique often depends on the complexity of the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and dipeptides. For compounds like this compound, which are polar in nature, specific HPLC methods are employed to achieve effective separation. Reversed-phase HPLC is a common approach, often requiring ion-pairing agents to improve the retention of polar analytes on the nonpolar stationary phase. mdpi.com Another strategy involves the use of aqueous C18 columns, which are designed to prevent phase collapse in highly aqueous mobile phases, making them suitable for analyzing water-soluble compounds like L-glutamine without derivatization. researchgate.net
In some applications, derivatization is used to enhance detection. scirp.org Post-column derivatization, where the analyte reacts with a reagent after separation, is a method of choice as it avoids potential issues with multiple derivatized products and can be applied to complex mixtures. scirp.org For detection, UV detectors are often used, particularly when the analytes have been derivatized to contain a chromophore. scirp.org
Table 1: Example HPLC Conditions for Dipeptide and Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Reversed-Phase Ion-Pair HPLC | mdpi.com |
| Column | TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) | mdpi.com |
| Mobile Phase | 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (B52724) (96:4) | mdpi.com |
| Detection | Ultraviolet (UV) | mdpi.com |
| Technique | HPLC without derivatization | researchgate.net |
| Column | YMC ODS AQ, 150mm×4.6mm, 3µm | researchgate.net |
| Detection | UV Detector | researchgate.net |
| Technique | Ion-Exchange Chromatography with Post-Column Derivatization | scirp.org |
| Column | Sodium cation-exchange column | scirp.org |
| Detection | 570 nm (after derivatization) | scirp.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of amino acids and dipeptides like this compound, derivatization is a mandatory step to make them amenable to GC analysis. sigmaaldrich.com
A common challenge in the analysis of glutamine-containing compounds is their thermal instability; for instance, L-glutamine can cyclize to form 5-oxoproline during analysis. researchgate.net Silylation is a frequently used derivatization technique, with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) being particularly effective. sigmaaldrich.com This reagent forms tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com This derivatization process replaces active hydrogens on functional groups, increasing the volatility of the analyte for GC separation. sigmaaldrich.com Following separation, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that allows for definitive identification.
Table 2: Predicted GC-MS Data for this compound
| Derivative Type | Description | Splash Key | Source |
|---|---|---|---|
| Non-derivatized | Predicted GC-MS Spectrum - 70eV, Positive | splash10-0016-9330000000-579867bbc640ca3fc11f | foodb.ca |
| 1 TMS | Predicted GC-MS Spectrum - 70eV, Positive | splash10-01w3-9230000000-a2ba2d3bf95bc7c0f371 | foodb.ca |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a premier analytical platform for dipeptide analysis, offering high sensitivity and specificity without the need for derivatization. researchgate.netacs.orgnih.govgreyhoundchrom.com This technique is particularly advantageous for complex biological samples. springermedizin.de One of the significant challenges in dipeptide analysis is distinguishing between structural isomers (e.g., this compound vs. Glutamylleucine), which cannot be differentiated by mass spectrometry alone. researchgate.netacs.org Coupling liquid chromatography with mass spectrometry allows for the physical separation of these isomers before they enter the mass spectrometer, enabling their individual quantification. researchgate.netacs.orgnih.gov
Modern LC-MS/MS methods, such as those using Hydrophilic Interaction Liquid Chromatography (HILIC), are well-suited for separating polar compounds like dipeptides. springermedizin.de In a typical LC-MS/MS workflow, the precursor ion corresponding to the mass of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are then monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity and sensitivity for quantitative analysis. anaquant.com
Table 3: Predicted LC-MS/MS Fragmentation Data for this compound
| Parameter | Description | Splash Key | Source |
|---|---|---|---|
| Spectrum Type | Predicted LC-MS/MS Spectrum - 10V, Positive | splash10-03di-1390000000-5ce29995ddd1529724b9 | foodb.ca |
| Spectrum Type | Predicted LC-MS/MS Spectrum - 20V, Negative | splash10-004m-2900000000-32dc198e2b10ab353847 | foodb.ca |
| Spectrum Type | Predicted LC-MS/MS Spectrum - 40V, Negative | splash10-0006-9300000000-42b9e27f55d69cf0c82a | foodb.ca |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound and for studying their behavior in biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the exact structure of a molecule. Both 1H and 13C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. nih.gov The chemical shifts, coupling constants, and signal intensities in an NMR spectrum allow researchers to map out the connectivity of atoms and the stereochemistry of the molecule. Predicted 1H NMR spectra for this compound are available in public databases, serving as a reference for experimental studies. hmdb.cahmdb.ca Multinuclear NMR has also been applied to study the interactions of dipeptides with other molecules, demonstrating its utility in characterizing molecular complexes in solution. acs.org
Table 4: Predicted 1H NMR Spectral Data for this compound (100 MHz, D2O)
| Chemical Shift (ppm) | Multiplicity | Atom | Source |
|---|---|---|---|
| 0.89 | Doublet | CH3 | hmdb.ca |
| 0.91 | Doublet | CH3 | hmdb.ca |
| 1.63 | Multiplet | CH | hmdb.ca |
| 1.73 | Multiplet | CH2 | hmdb.ca |
| 2.11 | Multiplet | CH2 | hmdb.ca |
| 2.42 | Triplet | CH2 | hmdb.ca |
| 3.96 | Triplet | CH | hmdb.ca |
| 4.38 | Doublet of Doublets | CH | hmdb.ca |
Mass spectrometry-based metabolomics is a systems-level approach to study the complete set of small molecules (the metabolome) within a biological system. mdpi.comresearchgate.net Untargeted metabolomics, typically using LC-MS, aims to measure as many metabolites as possible to discover biomarkers or understand metabolic pathways affected by a particular condition or treatment. springermedizin.deresearchgate.net this compound has been identified and quantified as part of such studies.
For example, an untargeted LC-MS/MS analysis revealed that this compound was a significantly differential metabolite in osteosarcoma stem cells compared to parental osteosarcoma cells, suggesting its involvement in cancer cell metabolism. springermedizin.de In another study, an HPLC-MS-based metabolomics analysis of fecal extracts from rats treated with methotrexate (B535133) showed a significant, dose-dependent increase in this compound levels. acs.org These studies highlight the power of metabolomics to investigate the role of specific compounds like this compound in a broader biological context, generating hypotheses about their function and regulation. researchgate.net
Table 5: Research Findings from Mass Spectrometry-Based Metabolomics Studies
| Study Focus | Finding Related to this compound | Analytical Technique | Source |
|---|---|---|---|
| Osteosarcoma Stem Cell Metabolism | This compound was identified as a differential metabolite (VIP > 1, P < 0.05) between osteosarcoma stem cells and parental cells. | Untargeted LC-MS/MS | springermedizin.de |
| Effect of Methotrexate on Gut Microbiota | This compound levels increased over time in the fecal extracts of rats treated with methotrexate. | HPLC-MS | acs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glutamine / L-glutamine |
| Leucine (B10760876) |
| Glutamate (B1630785) / Glutamic acid |
| Glycine |
| 5-oxoproline |
| Methotrexate |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Acetonitrile |
| Potassium dihydrogen phosphate |
Isotopic Tracing and Fluxomics in this compound Metabolism
Isotopic tracing is a powerful technique for dissecting metabolic pathways by tracking the movement of labeled atoms through a series of biochemical reactions. bitesizebio.com In the context of this compound, stable isotopes, such as ¹³C and ¹⁵N, are incorporated into the molecule, allowing researchers to follow its metabolic fate. isotope.comisotope.com This methodology provides a dynamic view of how this compound is utilized by cells, distinguishing it from static metabolomics data which only offers a snapshot of metabolite levels. bitesizebio.com
Metabolic flux analysis (MFA) is then employed to quantify the rates of these metabolic reactions. nih.govplos.org By combining data from isotopic labeling experiments with stoichiometric models of metabolic networks, MFA can estimate the intracellular flux of metabolites. nih.govnih.gov This is particularly valuable in understanding how cells adapt their metabolism under different conditions, such as in response to nutrient availability. nih.gov For instance, studies have used MFA to analyze how human 293 cells adapt to low-glutamine environments, revealing increased fluxes of other amino acids into the Krebs cycle. nih.gov
The experimental design is a critical aspect of isotopic tracing studies. The choice of the isotopic tracer directly influences the observable labeling patterns in downstream metabolites, thereby affecting the accuracy of the calculated fluxes. nih.gov Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to detect the isotopic enrichment in various metabolites. bitesizebio.comnih.gov
Recent advancements have led to the development of dual isotopic labeling techniques, such as ¹³C¹⁵N-metabolic flux analysis, which allow for the simultaneous quantification of both carbon and nitrogen fluxes. embopress.org This provides a more comprehensive understanding of the interconnectedness of cellular metabolism, highlighting the central role of molecules like glutamate in nitrogen metabolism. embopress.org
In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models are indispensable tools for investigating the specific molecular mechanisms of this compound at the cellular level. nih.gov These models offer a controlled environment where individual variables can be manipulated to observe cellular responses. nih.gov A wide variety of cell lines are utilized in metabolic research, each with distinct genetic backgrounds and metabolic characteristics.
For example, cancer cell lines are frequently used to study the role of glutamine metabolism in tumor biology. nih.gov The heterogeneity of glutamine metabolism across different cancer types necessitates the use of multiple cell lines to obtain a comprehensive understanding. nih.gov Studies have investigated the effects of glutamine deprivation on the proliferation of leukemia cell lines such as K562, NB-4, and HL-60. nih.gov Similarly, cell lines derived from colorectal cancer (LS 174T and HCT 116), breast cancer, and lung cancer have been used to assess the efficacy of targeting glutamine metabolism. frontiersin.orgmdpi.com
The choice of cell model can significantly influence the experimental outcome. For instance, the transition from a monolayer (2D) culture to a three-dimensional (3D) culture can alter the metabolic requirements of cells. nih.govugent.be 3D models, such as spheroids and organoids, are increasingly being used as they more accurately mimic the in vivo microenvironment. ugent.beuoa.gr Co-culture systems, which involve growing different cell types together, can also provide insights into the complex interactions that occur within tissues. frontiersin.org
The table below provides examples of cell lines used in research relevant to glutamine metabolism and their applications.
| Cell Line | Type | Key Research Application |
| K562, NB-4, HL-60 | Leukemia | Investigating glutamine addiction and the role of glutamine synthetase in proliferation. nih.gov |
| LS 174T, HCT 116 | Colorectal Cancer | Evaluating the cytotoxic effects of agents targeting glutamine metabolism. mdpi.com |
| P493-6, Ramos, Raji | B-cell Lymphoma | Studying the reliance on glutamine for cellular survival and growth under oncogenic activation. frontiersin.org |
| PC3, LNCaP, DU145 | Prostate Cancer | Investigating the role of glutamine in mTORC1 activation and anaplerosis. frontiersin.org |
| HCC1806, MDA-MB-468 | Breast Cancer | Assessing the efficacy of glutaminase (B10826351) inhibitors in relation to GLS1 expression. frontiersin.org |
| Human 293 (HEK293) | Embryonic Kidney | Analyzing metabolic adaptations to low-glutamine culture conditions. nih.gov |
| Vero | Kidney epithelial (monkey) | Studying viral production and vaccine development. mdpi.com |
| SH-SY5Y | Neuroblastoma | Used as a model for neurological disorders and neuroinflammation. frontiersin.org |
In Vivo Animal Models for Systemic Studies
In vivo animal models are essential for studying the systemic effects of this compound and its metabolism in a whole-organism context. inventi.in These models allow researchers to investigate complex physiological and pathological processes that cannot be fully replicated in in vitro systems. inventi.in The choice of animal model is critical and is often guided by how closely the animal's physiology mimics human responses. cn-bio.com
Rodent models, such as rats and mice, are commonly used in metabolic research due to their well-characterized genetics and physiology. nih.gov For example, rat models of liver tumors have been used to investigate glutaminase activity in vivo using hyperpolarized [5-¹³C]glutamine. nih.gov Similarly, mouse models of arthritis and delayed-type hypersensitivity have been employed to study inflammatory responses. inventi.in
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are increasingly used in cancer research. frontiersin.org These models are considered to be more predictive of clinical outcomes than traditional cell line-derived xenografts. frontiersin.org
The table below summarizes some of the animal models used in research relevant to glutamine metabolism and their specific applications.
| Animal Model | Research Area | Specific Application |
| Rat | Cancer Metabolism | Investigating in vivo glutaminase activity in liver tumors. nih.gov |
| Rat | Toxicology | Assessing systemic effects and neurobehavioral outcomes of substance exposure. nih.gov |
| Mouse | Cancer Therapy | Evaluating the efficacy of glutaminase inhibitors in xenograft models. frontiersin.org |
| Mouse | Inflammation | Studying T-cell dependent and independent inflammatory responses. inventi.in |
| Mouse | Wound Healing | Assessing the efficacy of hydrogels in a scald wound model. researchgate.net |
| Non-human primates | Toxicology/Pharmacology | Used for newer drug modalities where rodent models are less suitable. cn-bio.com |
Theoretical Frameworks and Computational Modeling in Leucylglutamine Research
Biochemical Pathway Modeling and Simulation
The study of leucylglutamine's role in cellular metabolism increasingly relies on biochemical pathway modeling and simulation. These computational approaches allow researchers to create mathematical representations of metabolic networks to understand and predict how the concentration and flux of metabolites, including this compound, change under various conditions.
Glutamine, one of the constituent amino acids of this compound, is a key player in cellular metabolism, particularly in rapidly proliferating cells like cancer cells. cellsignal.comnih.gov It serves as a crucial metabolic fuel, contributing to ATP production, biosynthesis of essential molecules, and maintenance of redox balance. cellsignal.com Glutamine enters the cell primarily through transporters like ASCT2/SLC1A5 and is then converted to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS) in the mitochondria. cellsignal.comnih.gov Glutamate is further metabolized to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG), which is vital for energy production and replenishing TCA cycle intermediates (anaplerosis). cellsignal.comnih.gov
Modeling efforts often focus on glutaminolysis, the pathway that catabolizes glutamine. Computational models can simulate the flux of glutamine through this pathway and its contribution to other metabolic processes. nih.govcreative-proteomics.com For instance, models can track the carbon and nitrogen atoms from glutamine as they are incorporated into other molecules, providing a quantitative understanding of its metabolic fate. nih.gov Studies using isotopic tracers like ¹³C-labeled glutamine have been instrumental in providing the experimental data needed to build and validate these models, demonstrating, for example, that glutamine is a major driver of the TCA cycle in cancer cells, especially under hypoxic conditions. nih.gov
Mathematical models of cancer cell metabolism have been developed to describe both aerobic and anaerobic states and the shift between them based on substrate availability. liu.se These models can incorporate the transport and metabolism of key nutrients like glucose and glutamine, and can be parameterized using experimental data from techniques like metabolic flux analysis. liu.se Such models are valuable for predicting cellular responses to changes in the metabolic environment or to the effects of enzymatic inhibitors. liu.se
The degradation of this compound itself is an important aspect of its biochemical pathway. In serum, it is cleaved by the enzyme dipeptidyl peptidase IV, releasing free leucine (B10760876) and glutamine. vulcanchem.com Modeling the kinetics of this enzymatic cleavage is essential for understanding the bioavailability and metabolic impact of exogenously supplied this compound.
Quantitative Systems Biology Approaches for this compound Dynamics
Quantitative systems biology integrates experimental data with computational modeling to understand the dynamic behavior of complex biological systems. In the context of this compound, these approaches are crucial for elucidating its dynamic interactions within the broader metabolic and signaling networks of the cell.
Quantitative analysis of dipeptides in biological samples is another important aspect. Advanced analytical techniques like capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry (CE-MS/MS and LC-MS/MS) have been developed for the comprehensive profiling and quantification of hundreds of dipeptides, including this compound. nih.gov These methods allow for the detection of changes in dipeptide levels in response to different conditions, such as diet. For instance, a shift from a normal to a high-fat diet in mice was shown to decrease the levels of 29 different dipeptides in the liver. nih.gov
Furthermore, untargeted LC-MS/MS analysis has been used to study the metabolomics features of cellular responses to drugs. springermedizin.de In one study, this compound was identified as a differential metabolite in osteosarcoma stem cells responding to methotrexate (B535133), indicating its potential involvement in the cellular response to chemotherapy. springermedizin.de
These quantitative approaches, when combined with computational modeling, provide a powerful framework for understanding the systems-level dynamics of this compound. They allow researchers to move beyond static measurements and explore the complex, time-dependent interplay between this compound, metabolic pathways, and cellular physiology.
Structural Biology and Enzyme-Substrate Interactions
The biological activity of this compound is intrinsically linked to its interactions with enzymes and transport proteins. Structural biology, through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provides atomic-level insights into these interactions, which is fundamental for understanding function and for designing new therapeutic agents. youtube.comnki.nl
Enzyme-Substrate Interactions:
This compound is a substrate for various peptidases, which are enzymes that hydrolyze peptide bonds. creative-enzymes.com These can be broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which act on the ends of a peptide. creative-enzymes.comthermofisher.com The interaction between a peptidase and its substrate is highly specific, determined by the three-dimensional structure of the enzyme's active site. nih.gov
For example, dipeptidyl peptidase IV (DPP4), a key enzyme in glucose metabolism, is known to cleave this compound. vulcanchem.comembopress.org Structural and quantitative studies of DPP4 reveal how cooperative interactions within its active site determine its substrate specificity. embopress.org By understanding the precise geometry and chemical properties of the active site, researchers can predict which peptides will be efficiently cleaved.
The hydrolysis of this compound can also be catalyzed by other enzymes, such as thermolysin, which is used in the enzymatic synthesis of the dipeptide. vulcanchem.com The structural details of how this compound fits into the active site of these enzymes are crucial for optimizing synthetic processes and for understanding its stability in different biological environments.
Transporter Interactions:
The transport of this compound and its constituent amino acids across cell membranes is mediated by specific transporter proteins. frontiersin.org Glutamine, for instance, is transported by members of the SLC1, SLC6, SLC7, and SLC38 families of solute carriers. frontiersin.org These transporters, such as ASCT2 (SLC1A5), have distinct structures that allow them to bind and translocate specific amino acids. frontiersin.org
Structural models of these transporters, often based on homologous bacterial proteins, provide insights into their mechanism of action. frontiersin.orgnih.gov For example, the leucine transporter (LeuT), a bacterial homolog of mammalian neurotransmitter transporters, has been crystallized in an outward-facing conformation. nih.gov Computational modeling based on this structure has been used to simulate the conformational changes that occur during the transport cycle, including the transition to an inward-facing state that releases the substrate into the cell. nih.gov
Understanding the three-dimensional structure of these transporters is essential for explaining their substrate specificity and for developing drugs that can modulate their activity. frontiersin.org For instance, the overexpression of transporters like ASCT2 in cancer cells makes them attractive targets for anticancer therapies. frontiersin.org
Interactive Data Table: Key Proteins Interacting with this compound and its Constituents
| Protein | Class | Function | Relevance to this compound |
| Dipeptidyl Peptidase IV (DPP4) | Exopeptidase | Cleaves dipeptides from the N-terminus of peptides. embopress.org | Degrades this compound into leucine and glutamine. vulcanchem.com |
| Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5) | Amino Acid Transporter | Mediates the transport of neutral amino acids, including glutamine, across the cell membrane. frontiersin.org | Transports the glutamine component of hydrolyzed this compound into cells. cellsignal.com |
| Leucine Transporter (LeuT) | Amino Acid Transporter | A bacterial homolog for mammalian sodium-dependent neurotransmitter transporters that transports leucine. nih.gov | Serves as a structural model for understanding the transport of leucine, a component of this compound. nih.gov |
| Glutaminase (GLS) | Amidohydrolase | Converts glutamine to glutamate. cellsignal.com | Metabolizes the glutamine released from this compound hydrolysis, feeding it into central carbon metabolism. nih.gov |
| Thermolysin | Endopeptidase | A thermostable metalloproteinase. | Used in the enzymatic synthesis of this compound. vulcanchem.com |
Comparative Biochemical Analysis: Leucylglutamine Versus Free Amino Acids
Relative Stability and Bioavailability in Research Media
The utility of amino acids in cell culture media is fundamentally dependent on their chemical stability in aqueous solutions. Free L-glutamine, a critical nutrient for most cultured mammalian cells, is notoriously unstable under typical culture conditions (37°C, neutral pH). thermofisher.comsigmaaldrich.com It spontaneously degrades into pyroglutamate (B8496135) and ammonia (B1221849). thermofisher.compri-cella.com This degradation not only depletes the medium of essential glutamine but also leads to the accumulation of ammonia, a cytotoxic byproduct that can impair cell growth, affect protein glycosylation, and alter the pH of the culture medium. thermofisher.comevonik.com
In contrast, dipeptides such as Leucylglutamine exhibit significantly enhanced stability. The peptide bond linking L-leucine and L-glutamine is resistant to the spontaneous, non-enzymatic degradation that affects free L-glutamine. cellseco.commsu.edu This superior stability prevents the rapid loss of the glutamine source and minimizes the toxic accumulation of ammonia. biowest.netbiosera.com For instance, studies on the comparable dipeptide L-alanyl-L-glutamine show that it remains stable even after prolonged incubation at 37°C and is resistant to heat sterilization, which is not feasible for media containing free L-glutamine. thermofisher.combiowest.net This increased stability ensures a more consistent and sustained availability of glutamine to the cells over the course of an experiment, thereby enhancing its effective bioavailability. While free L-leucine is generally stable in culture media, the instability of its partner, L-glutamine, makes the dipeptide form a more reliable method for co-delivering both amino acids. nih.gov
| Parameter | Free L-Glutamine | This compound (representing glutamine dipeptides) |
|---|---|---|
| Chemical Stability in Aqueous Media | Low; prone to spontaneous degradation. thermofisher.comsigmaaldrich.com | High; the peptide bond provides significant stability. evonik.comcellseco.com |
| Degradation Byproducts | Ammonia and Pyroglutamate. thermofisher.compri-cella.com | Minimal to none from non-enzymatic degradation. |
| Effect of Temperature (37°C) | Accelerates degradation. thermofisher.com | Stable. biowest.net |
| Bioavailability Over Time | Decreases as the molecule degrades. thermofisher.com | Sustained; available upon cellular enzymatic cleavage. d-nb.info |
| Ammonia Accumulation | Significant, leading to potential cytotoxicity. evonik.com | Significantly reduced. biosera.com |
Differential Cellular Uptake and Utilization Kinetics
Cells utilize distinct mechanisms to internalize dipeptides and free amino acids, leading to different uptake kinetics. Free amino acids like L-leucine and L-glutamine are typically transported into the cell by a variety of specific amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1) for leucine (B10760876) and ASCT2 (SLC1A5) for glutamine. nih.govd-nb.infocellsignal.com These transport processes exhibit saturation kinetics and can be competitive among amino acids that share the same transporter. nih.govnih.gov
This compound, as a dipeptide, is not a substrate for these amino acid transporters. Instead, it is taken up by a separate class of transporters known as peptide transporters (e.g., PEPT1 and PEPT2). researchgate.netontosight.ai These systems are characterized by their broad substrate specificity for di- and tri-peptides and are driven by a proton gradient. ontosight.aitandfonline.com The uptake of the dipeptide into the cell is an active process, after which it is hydrolyzed by intracellular peptidases to release the constituent free amino acids, L-leucine and L-glutamine. d-nb.inforesearchgate.net This two-step process—transport followed by intracellular cleavage—ensures that the amino acids are delivered directly into the cytoplasm. d-nb.inforesearchgate.net This mechanism bypasses direct competition with extracellular free amino acids for their specific transporters and can provide a more efficient route of entry under certain conditions, such as when amino acid transporters are saturated. nih.gov
| Feature | Free Amino Acids (L-Leucine, L-Glutamine) | This compound |
|---|---|---|
| Transport System | Specific amino acid transporters (e.g., LAT1, ASCT2). d-nb.infocellsignal.com | Oligopeptide transporters (e.g., PEPT1, PEPT2). researchgate.netontosight.ai |
| Mechanism of Transport | Facilitated diffusion or secondary active transport, often sodium-dependent. nih.gov | Proton-coupled active transport. tandfonline.com |
| Competition for Uptake | Competition with other free amino acids for the same transporter. nih.gov | Competition with other di/tri-peptides; no competition with free amino acids. tandfonline.com |
| Form Available for Metabolism | Directly available upon transport. | Available after intracellular hydrolysis into L-Leucine and L-Glutamine. d-nb.inforesearchgate.net |
| Kinetic Profile | Characterized by specific Km and Vmax values for each amino acid/transporter pair. nih.gov | Uptake followed by intracellular cleavage, resulting in a controlled release profile. researchgate.net |
Distinct Metabolic Fates and Contributions to Downstream Pathways
Upon entering the cell, whether through direct transport or via hydrolysis of this compound, L-leucine and L-glutamine participate in numerous metabolic pathways. However, the method of delivery—as a bolus of free amino acids versus a controlled intracellular release from a dipeptide—can influence their metabolic channeling.
Once this compound is inside the cell, cytoplasmic peptidases rapidly cleave it into L-leucine and L-glutamine. d-nb.inforesearchgate.net These newly released amino acids then enter their respective metabolic pools.
L-Glutamine is a highly versatile amino acid involved in:
Energy Production: It can be converted to glutamate (B1630785) and subsequently to the TCA cycle intermediate α-ketoglutarate, a process known as glutaminolysis. This is a critical anaplerotic reaction that replenishes TCA cycle intermediates, especially in rapidly proliferating cells. cellsignal.com
Nucleotide Synthesis: Glutamine donates its amide nitrogen for the de novo synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. thermofisher.comsigmaaldrich.com
Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary non-enzymatic antioxidant, which protects against oxidative stress. cellsignal.com
L-Leucine serves critical roles in:
Protein Synthesis: As an essential amino acid, it is a fundamental building block for proteins.
mTORC1 Signaling: Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. mdpi.combosterbio.com Activation of mTORC1 promotes protein synthesis and cell growth. The availability of glutamine can also influence mTORC1 signaling, in some cases being required for the efficient import of leucine into the cell. cellsignal.combosterbio.com
The use of this compound provides a slow and steady intracellular release of both amino acids. d-nb.info This can be metabolically advantageous compared to the uptake of free amino acids. A controlled release of glutamine prevents the rapid accumulation of glutamate and ammonia that might occur with high extracellular concentrations, while a sustained supply of leucine can provide a consistent signal to the mTORC1 pathway, potentially leading to more efficient protein synthesis compared to a transient spike from extracellular sources. nih.govnih.gov
| Amino Acid Component | Primary Metabolic Fates & Downstream Contributions |
|---|---|
| L-Glutamine | - Anaplerotic substrate for the TCA cycle (via α-ketoglutarate). cellsignal.com |
| L-Leucine | - Essential building block for protein synthesis.
|
| This compound (as a delivery system) | - Provides a synchronized and sustained intracellular supply of both L-leucine and L-glutamine. d-nb.info |
Future Directions and Emerging Research Avenues for Leucylglutamine
Elucidating Novel Enzymatic Pathways for Leucylglutamine Synthesis and Catabolism
The biosynthesis and degradation of this compound are central to its physiological availability and function. While enzymatic coupling using proteases like thermolysin is a known synthetic method, future research will likely focus on identifying and characterizing novel, highly specific enzymes involved in its endogenous synthesis. vulcanchem.comsmolecule.com The discovery of such enzymes would provide critical insights into the regulation of this compound levels in various tissues and physiological states.
On the catabolic side, the breakdown of this compound is known to be mediated by peptidases. smolecule.com However, the full spectrum of enzymes responsible for its degradation and the factors regulating their activity remain to be fully elucidated. Understanding these catabolic pathways is crucial, as the release of its constituent amino acids, leucine (B10760876) and glutamine, has significant metabolic implications. Leucine, for instance, is a key activator of the mTOR signaling pathway, which is vital for muscle protein synthesis, while glutamine serves as a critical energy source for rapidly dividing cells. vulcanchem.compfanstiehl.comnih.gov
Future research in this area will likely involve:
Enzyme Discovery and Characterization: Utilizing advanced proteomics and genetic screening techniques to identify novel synthetases and peptidases specific to this compound.
Metabolic Flux Analysis: Tracing the metabolic fate of this compound to understand the dynamics of its synthesis and breakdown in different cellular contexts.
Regulatory Mechanisms: Investigating how hormonal signals, nutrient availability, and cellular stress impact the activity of enzymes involved in this compound metabolism. bosterbio.com
Investigation of this compound as a Signaling Molecule Itself (beyond its amino acid constituents)
While the signaling roles of leucine and glutamine are well-documented, the potential for this compound to act as a signaling molecule in its own right is a compelling area for future research. hmdb.ca Some dipeptides are known to have physiological or cell-signaling effects, and exploring this for this compound could uncover novel regulatory mechanisms. hmdb.ca
It is hypothesized that this compound may interact with specific cell surface receptors or intracellular sensors, thereby initiating signaling cascades independent of its breakdown into individual amino acids. This could be particularly relevant in contexts where rapid cellular responses are required. For instance, studies have shown that glutamine itself can modulate signaling pathways like mTOR. pfanstiehl.comnih.gov Investigating whether this compound can directly influence these or other pathways would be a significant step forward.
Key research questions to address include:
Receptor Identification: Screening for and identifying specific receptors or binding proteins that interact with this compound.
Pathway Analysis: Determining the downstream signaling pathways activated or modulated by this compound binding.
Physiological Relevance: Understanding the physiological contexts in which direct signaling by this compound is most prominent and its functional consequences.
Advanced Analytical Methodologies for Real-Time Monitoring in Complex Biological Systems
To fully understand the dynamic roles of this compound, the development of advanced analytical techniques for its real-time monitoring in complex biological systems is essential. Current methods often rely on mass spectrometry-based approaches, which, while sensitive, may not always be suitable for continuous monitoring in living cells or tissues. google.comacs.orgresearchgate.net
The development of fluorescent biosensors or probes specifically designed for this compound would be a major breakthrough. life-science-alliance.orgresearchgate.netchinesechemsoc.org Such tools would enable researchers to visualize and quantify this compound dynamics with high spatial and temporal resolution, providing unprecedented insights into its transport, metabolism, and signaling functions within single cells. life-science-alliance.orgnih.gov These methodologies could be adapted from existing platforms developed for other dipeptides or enzymes. life-science-alliance.orgd-nb.info
Future advancements in this area may include:
Genetically Encoded Biosensors: Creating fluorescent protein-based sensors that change their conformation and fluorescence upon binding to this compound.
Synthetic Probes: Designing small-molecule fluorescent probes that are specific for this compound and can be used in live-cell imaging.
Microfluidic Devices: Integrating analytical techniques with microfluidic platforms to enable high-throughput analysis of this compound in small sample volumes.
Interdisciplinary Research Integrating Omics Data for Systems-Level Understanding
A comprehensive understanding of this compound's role in biology necessitates a systems-level approach that integrates data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. arxiv.orgmdpi.comfrontiersin.orgisbscience.orgwikipedia.org This interdisciplinary approach, often referred to as systems biology, aims to build predictive models of how biological components interact to produce systemic behaviors. isbscience.orgwikipedia.orggene-quantification.de
By combining these large-scale datasets, researchers can uncover complex relationships between this compound metabolism and broader physiological processes. For example, integrating metabolomics data showing altered this compound levels with transcriptomics and proteomics data can reveal how these changes are linked to the expression of specific genes and proteins involved in metabolic and signaling pathways. springermedizin.denih.govscilifelab.se This approach can help to identify novel pathways and regulatory networks influenced by this compound. arxiv.orguoa.grnih.gov
Future interdisciplinary research will likely focus on:
Multi-Omics Data Integration: Developing and applying computational tools to integrate and analyze diverse omics datasets related to this compound. arxiv.orgmdpi.com
Network Biology: Constructing and analyzing molecular interaction networks to understand how this compound is embedded within the broader metabolic and signaling landscape of the cell. isbscience.org
Predictive Modeling: Creating computational models to simulate and predict the effects of changes in this compound levels on cellular function and dysfunction in various disease states. gene-quantification.de
The following table provides a summary of key research findings related to the future directions of this compound research:
| Research Area | Key Findings and Future Directions |
| Novel Enzymatic Pathways | Current synthesis methods include enzymatic coupling with proteases like thermolysin. vulcanchem.comsmolecule.com Future work should focus on discovering novel, specific endogenous synthetases and a broader range of catabolic peptidases. smolecule.com |
| Signaling Molecule Potential | While its constituent amino acids have known signaling roles, this compound itself may act as a direct signaling molecule. vulcanchem.compfanstiehl.comnih.govhmdb.ca Research is needed to identify its potential receptors and downstream pathways. |
| Advanced Analytical Methods | Mass spectrometry is a primary analysis tool. google.comacs.orgresearchgate.net The development of real-time monitoring techniques like fluorescent biosensors is a critical future goal for studying its dynamics in living systems. life-science-alliance.orgresearchgate.netchinesechemsoc.org |
| Systems-Level Understanding | Integrating multi-omics data (genomics, proteomics, metabolomics) can provide a holistic view of this compound's role in complex biological networks. arxiv.orgmdpi.comfrontiersin.orgisbscience.orgwikipedia.orgspringermedizin.denih.govscilifelab.se |
Conclusion
Synthesis of Key Academic Findings on Leucylglutamine
Direct academic findings on this compound are sparse. Research on glutamine-containing dipeptides, primarily L-alanyl-L-glutamine, has been driven by the need for a more stable and soluble form of glutamine for clinical and nutritional applications. mdpi.comnih.gov Glutamine itself is unstable in aqueous solutions, which complicates its inclusion in parenteral nutrition formulations. nih.gov Dipeptides like L-alanyl-L-glutamine and Glycyl-L-glutamine have been shown to be stable and are effectively utilized by the body, where they are hydrolyzed to release the individual amino acids. nih.gov
It is hypothesized that this compound would share these fundamental characteristics:
Enhanced Stability: Like other dipeptides, it would offer greater stability in liquid formulations compared to free glutamine.
Bioavailability: It would likely be absorbed via peptide transporters in the intestine and subsequently hydrolyzed by peptidases in plasma or tissues to release L-leucine and L-glutamine.
While no specific data tables on this compound's efficacy exist, studies on analogous dipeptides provide a framework for its potential benefits. For instance, L-alanyl-L-glutamine supplementation has been demonstrated to improve gut barrier function, enhance immune responses, and reduce the length of hospital stays in surgical patients. nih.govnih.gov
Broader Implications for Fundamental Biological Understanding
The study of dipeptides such as this compound holds broader implications for understanding nutrient transport and metabolism. The biological activities of its constituent parts are well-documented:
L-glutamine: The most abundant amino acid in the body, crucial for nitrogen transport, gut health, immune function, and as a key substrate for rapidly dividing cells. wikipedia.orgnih.govnih.gov It is a precursor for nucleotide and glutathione (B108866) synthesis. nih.govwikipedia.org
L-leucine: A branched-chain amino acid (BCAA) renowned for its potent stimulation of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. nih.gov
The implication of using this compound would be the targeted, simultaneous delivery of these two functionally critical amino acids. This could be particularly relevant in catabolic states (e.g., after surgery, trauma, or during critical illness) where glutamine levels are depleted and muscle protein breakdown is accelerated. nih.govnih.gov The dipeptide form could offer a more efficient delivery mechanism than administering the free amino acids separately. Understanding the specific hydrolysis rate and tissue uptake of this compound would provide deeper insights into inter-organ amino acid exchange and the metabolic interplay between glutamine's cytoprotective roles and leucine's anabolic signaling. nih.gov
Unanswered Questions and Future Research Imperatives for this compound Studies
The significant gap in the literature points directly to a number of unanswered questions that form a clear agenda for future research.
Key Unanswered Questions:
Comparative Efficacy: How does the efficacy of this compound in supporting gut health, immune function, and protein synthesis compare to L-alanyl-L-glutamine, Glycyl-L-glutamine, or the co-administration of free L-leucine and L-glutamine?
Metabolic Fate: What are the specific enzymes responsible for this compound hydrolysis in plasma and target tissues, and what is the rate of this hydrolysis? Does the dipeptide reach tissues intact?
Anabolic Potential: Does the delivery of leucine (B10760876) in a dipeptide form with glutamine offer a synergistic effect on muscle protein synthesis, particularly in conditions of metabolic stress?
Clinical Outcomes: In which specific clinical populations (e.g., surgical, burn, cancer, or septic patients) would this compound supplementation provide the most significant benefits?
Future Research Imperatives:
Preclinical In Vitro and In Vivo Studies: Initial research should focus on cell culture and animal models to characterize the transport, metabolism, and specific cellular effects of this compound. This would include assessing its impact on intestinal cell integrity, immune cell activation, and muscle cell signaling pathways.
Pharmacokinetic Analysis: Human studies are needed to determine the pharmacokinetic profile of orally and parenterally administered this compound, including its absorption, distribution, hydrolysis rate, and excretion.
Randomized Controlled Trials (RCTs): Rigorous clinical trials are essential to evaluate the therapeutic potential of this compound. These trials should compare it against existing standard-of-care, including other glutamine dipeptides, in relevant patient populations.
The table below summarizes the critical areas requiring investigation.
| Research Area | Specific Focus | Rationale |
| Biochemistry | Hydrolysis kinetics and peptidase specificity. | To understand the bioavailability and release rate of L-leucine and L-glutamine. |
| Cell Biology | Effects on mTOR signaling and gut tight junction protein expression. | To determine the molecular mechanisms behind its potential anabolic and gut-protective effects. |
| Pharmacology | Pharmacokinetic and pharmacodynamic studies in humans. | To establish bioavailability, half-life, and effective administration protocols. |
| Clinical Nutrition | Randomized controlled trials in catabolic patient populations. | To prove clinical efficacy and safety compared to current nutritional strategies. |
Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying Leucylglutamine in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for precise quantification in complex matrices. Protocols should include calibration curves with internal standards (e.g., isotopically labeled this compound) to account for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation, with ¹H and ¹³C spectra cross-referenced against established databases .
Q. How can researchers design reproducible synthesis protocols for this compound?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies is standard. Key parameters include coupling efficiency (monitored via Kaiser test), deprotection times, and purification via reverse-phase HPLC. Detailed protocols must specify resin type, solvent systems, and cleavage conditions to ensure batch-to-batch consistency .
Q. What in vitro models are appropriate for studying this compound’s cellular uptake mechanisms?
- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption, with transepithelial electrical resistance (TEER) measurements to validate monolayer integrity. Competitive inhibition assays with excess L-glutamine can elucidate transporter specificity (e.g., B⁰AT1 or ASCT2 involvement) .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?
- Methodological Answer : Perform stability studies across pH gradients (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4) using LC-MS/MS to track degradation products. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare half-lives under varying conditions. Contradictions may arise from differences in assay sensitivity or incubation temperatures .
Q. What experimental strategies optimize this compound’s bioavailability in preclinical models?
- Methodological Answer : Employ pharmacokinetic studies in rodent models with intravenous vs. oral administration to calculate absolute bioavailability. Use microdialysis probes for real-time monitoring of plasma and tissue concentrations. Co-administration with protease inhibitors (e.g., bacitracin) can mitigate enzymatic degradation .
Q. How do researchers distinguish this compound’s direct pharmacological effects from metabolite-derived activity?
- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic fate in cell cultures. Knockout models (e.g., glutaminase-deficient cells) can isolate parent compound effects from glutamine-derived metabolites. Dose-response curves should differentiate saturable enzyme kinetics from receptor-mediated pathways .
Q. What statistical approaches address variability in this compound’s efficacy across in vitro and in vivo models?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in animal studies. Meta-analyses of published datasets should use funnel plots to assess publication bias. For in vitro data, normalization to cell count or protein content reduces technical variability .
Data Interpretation & Reporting
Q. How should researchers report conflicting results on this compound’s role in cellular redox balance?
- Methodological Answer : Clearly document experimental conditions (e.g., oxygen tension, antioxidant levels) that influence redox outcomes. Use sensitivity analyses to identify critical variables. Negative results must be reported with equal rigor, including raw data in supplementary materials .
Q. What guidelines ensure ethical rigor in studies involving this compound administration to human participants?
- Methodological Answer : Adhere to CONSORT guidelines for clinical trials, with explicit inclusion/exclusion criteria and blinding protocols. Publish pre-registered hypotheses to avoid HARKing (hypothesizing after results are known). Informed consent forms must disclose potential risks of metabolite accumulation .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
